molecular formula C12H15BrN2O3 B13492052 tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate CAS No. 2168945-54-6

tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate

Cat. No.: B13492052
CAS No.: 2168945-54-6
M. Wt: 315.16 g/mol
InChI Key: OOPDQZHALCANMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate is a heterocyclic compound that features a pyrido[2,3-b][1,4]oxazine core structure

Preparation Methods

The synthesis of tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-b][1,4]oxazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Bromination: Introduction of the bromine atom at the 7-position is achieved using brominating agents such as N-bromosuccinimide (NBS).

    tert-Butyl Protection: The carboxylate group is protected using tert-butyl groups to prevent unwanted reactions during subsequent steps.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazine ring.

    Hydrolysis: The tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and hydrochloric acid (HCl) for hydrolysis. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: Researchers use this compound to study the biological activity of pyrido[2,3-b][1,4]oxazine derivatives, including their interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the oxazine ring play crucial roles in binding to these targets, which may include enzymes and receptors involved in neurological pathways. The exact pathways and molecular targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate: This compound has a similar core structure but with a methyl group at the 8-position.

    tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: This compound features a pyrrolo[2,3-b]pyridine core instead of a pyrido[2,3-b][1,4]oxazine core.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxazine ring, which confer distinct chemical and biological properties.

Properties

CAS No.

2168945-54-6

Molecular Formula

C12H15BrN2O3

Molecular Weight

315.16 g/mol

IUPAC Name

tert-butyl 7-bromo-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate

InChI

InChI=1S/C12H15BrN2O3/c1-12(2,3)18-11(16)15-4-5-17-10-9(15)6-8(13)7-14-10/h6-7H,4-5H2,1-3H3

InChI Key

OOPDQZHALCANMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.